molecular formula C11H8F3NO3 B2721163 methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 1154319-87-5

methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No. B2721163
CAS RN: 1154319-87-5
M. Wt: 259.184
InChI Key: OACWRRPQDLJKOA-UHFFFAOYSA-N
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Description

The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It confers increased stability and lipophilicity in addition to its high electronegativity .


Synthesis Analysis

Trifluoromethyl ethers can be synthesized through various methods. One method involves the use of trifluoromethyl triflate as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .


Molecular Structure Analysis

The molecular structure of compounds with the trifluoromethoxy group can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction .


Chemical Reactions Analysis

The trifluoromethoxy group can participate in various chemical reactions. For instance, nucleophilic substitution of benzylic halogen or α-halogen atoms in acetophenones with perfluoroalcoholate anions is a suitable method for aliphatic ether preparation .

Scientific Research Applications

Overview of Indole Synthesis

Indole synthesis is crucial in organic chemistry due to its applications in drug development and material science. Methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate serves as an intermediate in synthesizing various indole derivatives. These compounds have significant implications in pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, emphasizing the versatility and importance of indole chemistry in developing new therapeutic agents (Taber & Tirunahari, 2011).

Environmental and Biological Implications

Research on the environmental and biological implications of perfluorinated compounds, including those related to this compound derivatives, has highlighted concerns about their persistence and bioaccumulation. Studies like those conducted by Conder et al. (2008) and Liu & Mejia Avendaño (2013) examine the fate, transport, and ecological impact of perfluorinated acids, underscoring the need for careful consideration in their use and disposal (Conder et al., 2008); (Liu & Mejia Avendaño, 2013).

Catalysis and Chemical Sensing Applications

The chemical structure of this compound allows for its use in catalysis and as a building block in constructing metal-organic frameworks (MOFs). These frameworks are studied for their potential in gas storage, separation processes, and as sensors. Yuan et al. (2018) discuss the design and synthesis of stable MOFs, illustrating the broader applicability of indole derivatives in advanced material science and engineering (Yuan et al., 2018).

Fluorescent Chemosensors

Derivatives of this compound have also been explored for their potential in developing fluorescent chemosensors. These sensors can detect various analytes, including metal ions and organic compounds, due to the unique electronic properties conferred by the trifluoromethoxy group. Roy (2021) highlights the development of chemosensors based on indole derivatives, showing their importance in environmental monitoring, diagnostic applications, and research (Roy, 2021).

Mechanism of Action

Target of Action

Methyl 6-(Trifluoromethoxy)indole-2-carboxylate is a compound that has been found to have potential biological activity . .

Mode of Action

It is known that indole derivatives, which include methyl 6-(trifluoromethoxy)indole-2-carboxylate, can bind with high affinity to multiple receptors . This suggests that Methyl 6-(Trifluoromethoxy)indole-2-carboxylate may interact with its targets to induce changes in cellular function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 6-(Trifluoromethoxy)indole-2-carboxylate may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that Methyl 6-(Trifluoromethoxy)indole-2-carboxylate could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For similar compounds, common safety measures include avoiding ingestion, inhalation, and contact with skin or eyes .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . Therefore, the development and study of new compounds containing this group, like “methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate”, could be a promising direction for future research.

properties

IUPAC Name

methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c1-17-10(16)9-4-6-2-3-7(5-8(6)15-9)18-11(12,13)14/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACWRRPQDLJKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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